Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate
Overview
Description
Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate is a chemical compound that features a piperidine ring substituted with an aminophenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the piperidine ring.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminophenyl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminophenylacetate: Similar in structure but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine itself or substituted piperidines share the core piperidine structure.
Uniqueness
Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate is unique due to the combination of the piperidine ring and the aminophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[1-(4-aminophenyl)piperidin-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)11-12-7-9-17(10-8-12)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWPYFFKLRAIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.